Pyrrobutamine

Antihistamine SAR Geometrical isomerism H1 receptor affinity

Researchers requiring a reliable H1 receptor antagonist for stereochemical binding studies face challenges with isomer mixtures that reduce potency by orders of magnitude. Pyrrobutamine (CAS 91-82-7) solves this with quantifiable E/Z isomer control, delivering the 200-fold more active E-isomer as a rigid template for receptor docking validation. • Quantified E/Z ratio ensures reproducible H1-receptor binding data; eliminates potency variability from Z-isomer contamination. • Achiral structure (no chiral centers) enables full characterization on standard C18 or phenyl-hexyl columns without costly chiral stationary phases. • Acute oral LD50 of 1116 mg/kg in mice-over 8-fold safer than chlorpheniramine (130 mg/kg)-supports dose-ranging studies with wide safety margins.

Molecular Formula C20H22ClN
Molecular Weight 311.8 g/mol
CAS No. 91-82-7
Cat. No. B1217169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrobutamine
CAS91-82-7
Synonyms1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine
pirrobutamine
pyrrobutamine
pyrrobutamine, (Z)-isomer
pyrrobutamine, hydrobromide salt, (Z)-isomer
pyrrobutamine, phosphate (1:2) salt
pyrrobutamine, phosphate (1:2) salt, (E)-isomer
pyrrobutamine, phosphate (2:1) salt, (trans)-isome
Molecular FormulaC20H22ClN
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12-
InChIKeyWDYYVNNRTDZKAZ-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrobutamine Baseline Overview


Pyrrobutamine (CAS 91-82-7) is a first‑generation antihistamine of the alkylamine class, acting as a competitive antagonist and inverse agonist at the histamine H1 receptor [1]. It was formerly marketed under the trade name Pyronil (Eli Lilly) for the treatment of allergic rhinitis, urticaria, and other type‑I hypersensitivity reactions [2]. Chemically, it is a 1,2‑diaryl‑4‑aminobut‑2‑ene derivative containing a pyrrolidine ring, a p‑chlorobenzyl moiety, and a phenyl group arranged around a central double bond; the parent free base is an oily liquid that crystallizes on standing (mp 48–49 °C), while the phosphate and hydrochloride salts are crystalline solids with improved water solubility [3]. The compound is categorized under ATC code R06AX08 (“Other antihistamines for systemic use”) [4].

Pyrrobutamine Differentiation Evidence


First‑generation alkylamine antihistamines share a common pharmacophore—an aromatic ring, a basic nitrogen, and a linker—yet subtle variations in substitution pattern, stereochemistry, and ring topology produce orders‑of‑magnitude differences in H1‑receptor affinity and functional antagonism. The binding of pyrrobutamine and its close structural analog triprolidine to histamine receptors is exquisitely sensitive to geometrical isomerism: the E‑isomer of pyrrobutamine is approximately 200‑fold more potent than the Z‑isomer, while triprolidine exhibits an even steeper 1170‑fold difference [1]. Such stereochemical constraints mean that a racemic mixture or an incorrect isomer of a seemingly “similar” compound will exhibit drastically reduced—or entirely absent—antihistaminic activity. Furthermore, differences in acute toxicity, lipophilicity, and salt‑form solubility preclude simple interchange in pharmacological tool compounds or reference standards. The evidence presented in Section 3 quantifies these critical differentiators.

Pyrrobutamine Quantitative Evidence


E/Z Isomer Potency Differential at H1 Receptor

The antihistaminic activity of pyrrobutamine is dominated by its E‑isomer. In a head‑to‑head comparison using isolated guinea‑pig ileum preparations, the E‑isomer exhibited an affinity for histamine H1 receptors approximately 200 times greater than that of the corresponding Z‑isomer [1]. This stereoselectivity mirrors the behavior of the related drug triprolidine (1170:1 E/Z ratio) and underscores that any pyrrobutamine sample containing significant Z‑isomer contamination will have markedly attenuated functional antagonism.

Antihistamine SAR Geometrical isomerism H1 receptor affinity

Acute Toxicity Comparison with Other Antihistamines

Acute oral toxicity data from standardized rodent studies reveal substantial differences in the safety margins of alkylamine antihistamines. Pyrrobutamine has an oral LD50 of 1116 ± 73 mg/kg in mice [1]. In contrast, chlorpheniramine maleate displays a markedly lower oral LD50 of 130 mg/kg in the same species [2], while triprolidine hydrochloride (oral LD50 ≈ 840 mg/kg in rats) occupies an intermediate position . Although these values were obtained across slightly different species (mouse vs. rat), the >8‑fold separation between pyrrobutamine and chlorpheniramine is robust and indicative of a wider acute therapeutic window.

Acute toxicity LD50 Safety pharmacology

Duration of Antihistaminic Protection In Vivo

In a classic histamine aerosol challenge model in guinea‑pigs, pyrrobutamine (administered as Pyronil) demonstrated both high potency and prolonged duration of antihistaminic protection [1]. While the original 1952 report did not include a side‑by‑side comparator, the authors explicitly characterized pyrrobutamine as “a potent and long lasting antihistaminic agent” relative to the field of first‑generation antihistamines then available [1]. This sustained activity is consistent with the compound’s high lipophilicity (calculated log P ≈ 5.7–6.3) [2], which favors tissue retention.

In vivo pharmacology Histamine aerosol challenge Duration of action

Achiral Structure: Simplified Analytical Validation

Unlike many alkylamine antihistamines—including chlorpheniramine, brompheniramine, and dexchlorpheniramine—that contain a chiral carbon and therefore require enantiomeric separation for precise characterization, pyrrobutamine lacks a chiral center [1]. The molecule’s sole stereochemical variable is the E/Z geometry of the double bond, which can be resolved by conventional achiral HPLC methods. This structural simplicity reduces the analytical burden for quality control and eliminates the risk of batch‑to‑batch variation due to differential enantiomer content.

Analytical chemistry Chiral chromatography Reference standard

Pyrrobutamine Use Cases


Stereochemical Probe for H1 Binding Site Mapping

The 200‑fold difference in activity between the E‑ and Z‑isomers of pyrrobutamine makes this compound a valuable tool for probing the stereochemical constraints of the histamine H1 receptor binding pocket [1]. Researchers investigating the conformational requirements of antihistamines can use pure E‑pyrrobutamine as a rigid template to validate computational docking models or to calibrate structure‑activity relationship (SAR) studies. Because pyrrobutamine lacks a chiral center, the observed E/Z selectivity isolates the contribution of double‑bond geometry without the confounding influence of enantiomeric effects.

High-Dose In Vivo Rodent Allergy Models

With an acute oral LD50 in mice of 1116 ± 73 mg/kg—over 8‑fold higher than chlorpheniramine’s 130 mg/kg—pyrrobutamine is a safer option for dose‑ranging studies that require large safety margins [2]. Its prolonged duration of action in the guinea‑pig histamine aerosol model [3] further supports its use in chronic or repeated‑dose experimental protocols, where minimizing handling stress and maintaining consistent receptor blockade are critical for data reproducibility.

Simplified Chromatographic Reference Standard

The absence of chiral centers in pyrrobutamine (only E/Z isomerism) simplifies its use as a reference standard in analytical chemistry laboratories [4]. Unlike chlorpheniramine or triprolidine, which demand chiral stationary phases for enantiomeric purity assessment, pyrrobutamine can be fully characterized using conventional C18 or phenyl‑hexyl columns. This reduces both the cost and the complexity of method development, making it an attractive choice for laboratories seeking a robust, well‑characterized H1‑antihistamine standard for HPLC or LC‑MS calibration.

Isomeric Purity Quality Control

Given that even small amounts of the Z‑isomer can reduce the antihistaminic potency of a pyrrobutamine sample by orders of magnitude [1], manufacturers and custom synthesis providers must rigorously control the E/Z ratio. Pyrrobutamine serves as a benchmark for validating synthetic routes that aim for high E‑isomer content. Procurement of certified reference material with a defined E/Z ratio is essential for establishing acceptance criteria in both research‑grade and GMP production settings.

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